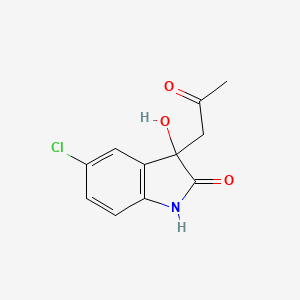

5-Chloro-3-hydroxy-3-(2'-oxopropyl)indolin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

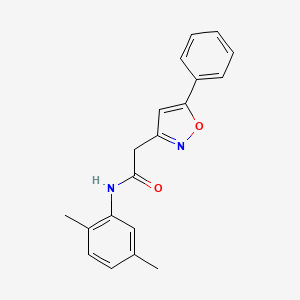

5-Chloro-3-hydroxy-3-(2’-oxopropyl)indolin-2-one is a chemical compound with the molecular formula C11H11NO3 . It is a derivative of indolin-2-one, which is a bicyclic structure consisting of a benzene ring fused to 2-pyrrolidone .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one was synthesized from the condensation reaction of 5-chloroisatin and 2,4-dinitrophenylhydrazine . Another compound, 3-hydroxy-3-(2-oxopropyl)indolin-2-one, was produced by a human-derived Enterocloster strain when cultured anaerobically .Molecular Structure Analysis

The molecular structure of 5-Chloro-3-hydroxy-3-(2’-oxopropyl)indolin-2-one is characterized by a bicyclic structure consisting of a benzene ring fused to 2-pyrrolidone . The compound has an average mass of 205.210 Da and a monoisotopic mass of 205.073898 Da .Chemical Reactions Analysis

The compound has been found to undergo various chemical reactions. For instance, 3-hydroxy-3-(2-oxopropyl)indolin-2-one was found to inhibit nitric oxide production . In another study, a one-pot method was used to prepare 3-hydroxy-2-oxindoles via acyloin rearrangements of 2-hydroxy-indolin-3-ones generated in situ from 2-alkynyl arylazides .Wissenschaftliche Forschungsanwendungen

Antioxidant and Antimicrobial Potential

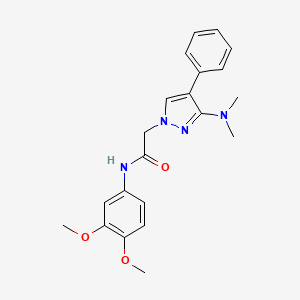

A study conducted by Dandia et al. (2013) explored the green synthesis of 3-substituted-3-hydroxyindolin-2-ones, including compounds structurally similar to 5-Chloro-3-hydroxy-3-(2'-oxopropyl)indolin-2-one. The compounds demonstrated significant antioxidant activity and showed potential as antibacterial and antifungal agents (Dandia et al., 2013).

Anti-HIV-1 Activity

Chander et al. (2018) synthesized and evaluated a series of compounds based on the 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one nucleus for their anti-HIV-1 activity. They found that some of these compounds exhibited promising potency against HIV-1, suggesting potential therapeutic applications (Chander et al., 2018).

Potential Anticancer Agents

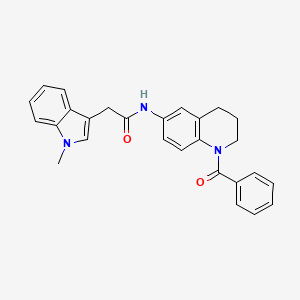

Penthala et al. (2010) synthesized a series of 3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs and evaluated their cytotoxicity against various human tumor cell lines. This study indicated that certain analogs might be useful leads for anticancer drug development (Penthala et al., 2010).

Antimicrobial Activity

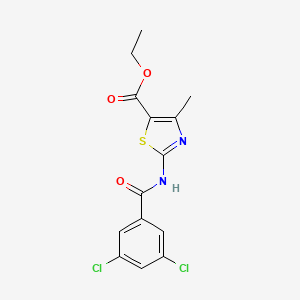

Shingade et al. (2012) synthesized derivatives of 5-chloroindoline-2,3-dione, structurally related to the compound of interest, and found them to possess significant antimicrobial activity (Shingade et al., 2012).

Green Synthesis Protocols

Research by Saiprathima et al. (2013) developed a green protocol for synthesizing oxindole derivatives, which could potentially include 5-Chloro-3-hydroxy-3-(2'-oxopropyl)indolin-2-one, emphasizing environmentally benign methods (Saiprathima et al., 2013).

Zukünftige Richtungen

The future directions for the study of 5-Chloro-3-hydroxy-3-(2’-oxopropyl)indolin-2-one are promising. The compound’s potential as an inhibitor of nitric oxide production suggests it could have applications in the treatment of diseases where nitric oxide production plays a role . Furthermore, the compound’s synthesis from readily accessible ketones and isatin in the presence of earthworm extract suggests potential for green chemistry applications .

Eigenschaften

IUPAC Name |

5-chloro-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c1-6(14)5-11(16)8-4-7(12)2-3-9(8)13-10(11)15/h2-4,16H,5H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAGYDHNYJBYTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(C2=C(C=CC(=C2)Cl)NC1=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((2-amino-2-oxoethyl)thio)-N-(sec-butyl)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2890091.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2890103.png)

![5-(2-fluorophenyl)-2-methylindeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione](/img/structure/B2890104.png)

![3-(2-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2890106.png)